molecular formula C22H22FN5O2 B11302525 4-fluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-fluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11302525
M. Wt: 407.4 g/mol
InChI Key: ILHPAPNOHDWUED-UHFFFAOYSA-N
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Description

4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorine atom, a morpholine ring, and a pyrimidine moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and morpholine.

    Amination Reaction: The synthesized pyrimidine derivative undergoes an amination reaction with 4-aminophenylamine to form an intermediate compound.

    Fluorination: The intermediate compound is then subjected to a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Benzamide Formation: Finally, the fluorinated intermediate is reacted with benzoyl chloride under suitable conditions to form the target compound, 4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:

    4-FLUORO-N-(4-{[6-METHYL-2-(PIPERIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-FLUORO-N-(4-{[6-METHYL-2-(PYRROLIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

The uniqueness of 4-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

4-fluoro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22FN5O2/c1-15-14-20(27-22(24-15)28-10-12-30-13-11-28)25-18-6-8-19(9-7-18)26-21(29)16-2-4-17(23)5-3-16/h2-9,14H,10-13H2,1H3,(H,26,29)(H,24,25,27)

InChI Key

ILHPAPNOHDWUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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